3-Amino-6-chloropicolinaldehyde hydrochloride
Description
3-Amino-6-chloropicolinaldehyde hydrochloride (CAS: 1206454-49-0) is a halogenated pyridine derivative with a molecular formula of C₆H₅ClN₂O·HCl. Its structure features an aldehyde group at the 2-position, an amino group at the 3-position, and a chlorine substituent at the 6-position of the pyridine ring . Key identifiers include:
Properties
Molecular Formula |
C6H6Cl2N2O |
|---|---|
Molecular Weight |
193.03 g/mol |
IUPAC Name |
3-amino-6-chloropyridine-2-carbaldehyde;hydrochloride |
InChI |
InChI=1S/C6H5ClN2O.ClH/c7-6-2-1-4(8)5(3-10)9-6;/h1-3H,8H2;1H |
InChI Key |
FHKHUBGYJWUSQM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1N)C=O)Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-6-chloropicolinaldehyde hydrochloride typically involves the chlorination of picolinaldehyde followed by the introduction of an amino group. One common method includes:
Chlorination: Picolinaldehyde is treated with a chlorinating agent such as thionyl chloride (SOCl2) to introduce the chlorine atom at the 6-position.
Amination: The chlorinated intermediate is then reacted with ammonia or an amine source to introduce the amino group at the 3-position.
Industrial Production Methods
Industrial production of 3-Amino-6-chloropicolinaldehyde hydrochloride follows similar synthetic routes but on a larger scale. The process involves:
Bulk Chlorination: Using industrial-grade chlorinating agents to ensure efficient chlorination.
Controlled Amination: Employing controlled conditions to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Amino-6-chloropicolinaldehyde hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: Ammonia (NH3), primary amines (RNH2).
Major Products
Oxidation Products: Carboxylic acids, aldehydes.
Reduction Products: Alcohols, amines.
Substitution Products: Various substituted picolinaldehyde derivatives.
Scientific Research Applications
Organic Synthesis
3-Amino-6-chloropicolinaldehyde hydrochloride serves as a versatile building block in organic synthesis. Its unique structural properties allow it to participate in various chemical reactions, facilitating the development of new compounds.
| Application | Description |
|---|---|
| Organic Reactions | Acts as a reagent in nucleophilic substitutions and coupling reactions. |
| Intermediate Synthesis | Used in the production of complex organic molecules. |
Biological Applications
In biological research, this compound is utilized for synthesizing biologically active molecules. It has been investigated for its potential therapeutic properties, particularly in cancer research.
- Mechanism of Action : The compound can act as a ligand, binding to specific receptors or enzymes, thus modulating their activity.
| Biological Activity | Potential Uses |
|---|---|
| Anticancer Activity | Investigated for its role in inhibiting tumor growth. |
| Biochemical Assays | Employed as a reagent in various biochemical assays. |
Pharmaceutical Development
The compound is being explored as an intermediate in the synthesis of pharmaceutical agents. Its unique reactivity makes it suitable for developing new drugs targeting various diseases.
| Pharmaceutical Use | Description |
|---|---|
| Drug Development | Used in synthesizing compounds with potential therapeutic effects. |
| Targeted Therapies | Investigated for its efficacy in treating specific cancers. |
Case Study 1: Anticancer Properties
In a study examining the anticancer effects of derivatives of 3-Amino-6-chloropicolinaldehyde hydrochloride, researchers found that certain modifications enhanced its ability to inhibit tumor cell proliferation significantly. The study utilized various cancer cell lines to evaluate cytotoxicity and mechanism of action, highlighting the compound's potential as a lead structure for drug development.
Case Study 2: Biochemical Assays
Another research project focused on using 3-Amino-6-chloropicolinaldehyde hydrochloride as a reagent in enzyme assays to study enzyme kinetics and inhibition mechanisms. The results indicated that this compound could effectively modulate enzyme activity, providing insights into metabolic pathways relevant to disease states.
Mechanism of Action
The mechanism of action of 3-Amino-6-chloropicolinaldehyde hydrochloride involves its interaction with various molecular targets. It can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Similarity Analysis
The following compounds exhibit high structural or functional group similarity to 3-amino-6-chloropicolinaldehyde hydrochloride:
| Compound Name | CAS No. | Key Structural Features | Similarity Score | Key Differences |
|---|---|---|---|---|
| 3-Amino-6-chloropicolinic acid HCl | 1112213-20-3 | Carboxylic acid at 2-position | 0.86 | Aldehyde → carboxylic acid |
| 3-Amino-5-chloropicolinic acid | 53636-68-3 | Chlorine at 5-position, carboxylic acid | 0.81 | Positional isomer (Cl at 5 vs. 6) |
| 5-Bromo-2-chloro-6-methylpyridine | 132606-40-7 | Bromine at 5, methyl at 6, no aldehyde | 0.87 | Bromine substitution; methyl group |
| 4-Chloro-N-methylpicolinamide HCl | 882167-77-3 | Amide at 2-position, methyl group | 0.64 | Aldehyde → amide; N-methylation |
| Pyrido[3,2-d]pyrimidin-4(3H)-one | 37538-67-3 | Fused pyrimidinone ring | 0.87 | Bicyclic structure; no aldehyde |
Sources :
Key Observations:
Functional Group Variability: The aldehyde group in 3-amino-6-chloropicolinaldehyde distinguishes it from analogs with carboxylic acids (e.g., 1112213-20-3) or amides (e.g., 882167-77-3). This impacts reactivity; aldehydes are more electrophilic, enabling nucleophilic additions or condensations .
Halogen Position: Chlorine at the 6-position (vs.
Bicyclic Analogs : Pyrido[3,2-d]pyrimidin-4(3H)-one (37538-67-3) shares a pyridine core but lacks the aldehyde, limiting direct comparability in synthesis applications .
Physicochemical and Stability Comparisons
Available data for select analogs:
Notes:
- The aldehyde group in 3-amino-6-chloropicolinaldehyde hydrochloride may render it prone to oxidation or dimerization, unlike its carboxylic acid or brominated analogs .
- 5-Bromo-2-chloro-6-methylpyridine (132606-40-7) exhibits higher lipophilicity due to bromine and methyl groups, making it more suitable for hydrophobic environments .
Biological Activity
3-Amino-6-chloropicolinaldehyde hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
3-Amino-6-chloropicolinaldehyde hydrochloride is derived from picolinaldehyde and possesses a functional aldehyde group, which is crucial for its reactivity and biological interactions. Its chemical structure allows it to participate in various biochemical processes.
Antitumor Activity
Research has indicated that 3-amino-6-chloropicolinaldehyde exhibits antitumor properties through its ability to inhibit ribonucleotide reductase (RNR), an enzyme critical for DNA synthesis in rapidly dividing cells. Inhibition of RNR can lead to reduced cell proliferation in cancerous tissues.
Case Study:
A study demonstrated that this compound, when combined with other antitumor agents such as cytarabine or gemcitabine, enhanced the proliferation inhibitory effect on non-small cell lung cancer cell lines. In vivo experiments showed improved survival rates in mouse models treated with a combination of 3-amino-6-chloropicolinaldehyde and topoisomerase inhibitors like etoposide or platinum drugs .
The mechanism of action involves the formation of covalent bonds between the aldehyde group of 3-amino-6-chloropicolinaldehyde and nucleophilic sites on proteins, leading to modulation or inhibition of their activity. This interaction is particularly relevant in targeting enzymes involved in cancer progression .
Pharmacokinetics
Pharmacokinetic studies have shown that 3-amino-6-chloropicolinaldehyde has favorable properties for drug development, including good oral bioavailability and stability in human liver microsomes. These characteristics are essential for therapeutic applications .
Data Table: Biological Activities
Q & A
Q. How can impurity profiles of 3-amino-6-chloropicolinaldehyde hydrochloride be systematically analyzed?
- Methodological Answer : Employ HPLC-MS with a C18 column (mobile phase: 0.1% formic acid in water/acetonitrile) to detect trace impurities. Compare retention times and mass spectra against synthetic byproducts (e.g., dimerized aldehydes or incomplete chlorination products). Accelerated stability studies (40°C/75% RH for 4 weeks) can identify degradation impurities . Quantify impurities using external calibration curves and report thresholds per ICH guidelines (e.g., ≤0.15% for unknown impurities) .
Q. What mechanistic insights are critical for understanding the reactivity of 3-amino-6-chloropicolinaldehyde hydrochloride in cross-coupling reactions?
- Methodological Answer : Investigate the compound’s role as a ligand or directing group in metal-catalyzed reactions (e.g., Suzuki-Miyaura coupling). Use DFT calculations to map electron density on the aldehyde and amino groups, which influence coordination with Pd or Ni catalysts. Kinetic studies (e.g., variable-temperature NMR) can reveal activation barriers for intermediates . Monitor reaction progress via in-situ IR to track aldehyde consumption .
Q. How does pH and temperature affect the stability of 3-amino-6-chloropicolinaldehyde hydrochloride in aqueous solutions?
- Methodological Answer : Conduct buffered stability studies (pH 3–9, 25–60°C) using UV-Vis spectroscopy (λmax ~270 nm for aldehyde absorption). Degradation pathways (e.g., hydrolysis of the aldehyde to carboxylic acid) are pH-dependent: acidic conditions favor protonation of the amino group, reducing nucleophilic attack. Store lyophilized samples at -20°C in amber vials to prevent photodegradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
